molecular formula C26H24ClF3N2O3 B15004294 4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B15004294
M. Wt: 504.9 g/mol
InChI Key: ROEIZHBILQGGHV-UHFFFAOYSA-N
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Description

4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound that features a benzamide core linked to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the development of more efficient catalysts for the trifluoromethylation step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound may serve as a probe to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a potential candidate for investigating enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole core but lacks the trifluoromethyl and benzamide groups.

    4-chloro-N-(2-phenylethyl)benzamide: Similar benzamide structure but lacks the indole core and trifluoromethyl group.

    N-(4-chlorobenzoyl)-L-tryptophan: Contains both the indole and benzamide moieties but differs in the substitution pattern.

Uniqueness

The uniqueness of 4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide lies in its combination of structural features, including the indole core, trifluoromethyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H24ClF3N2O3

Molecular Weight

504.9 g/mol

IUPAC Name

4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C26H24ClF3N2O3/c1-24(2)14-19-21(20(33)15-24)25(26(28,29)30,31-22(34)17-8-10-18(27)11-9-17)23(35)32(19)13-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,31,34)

InChI Key

ROEIZHBILQGGHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CCC3=CC=CC=C3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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